molecular formula C13H17NO B6321984 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1178884-68-8

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B6321984
CAS RN: 1178884-68-8
M. Wt: 203.28 g/mol
InChI Key: KVSRTYBIFKWHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one” is a type of organic compound. It likely contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common substituent in organic chemistry, known for its bulky properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization .


Chemical Reactions Analysis

The compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. These could include substitutions, additions, and redox reactions .

Scientific Research Applications

Antioxidant Research

Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in industrial and commercial products to prevent oxidative reactions. Studies have highlighted their presence in various environmental matrices and their potential for causing hepatic toxicity, endocrine disrupting effects, or carcinogenic outcomes. Future research directions suggest investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including phenolic compounds structurally related to 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, is crucial across various scientific fields. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, highlighting the importance of integrating chemical and electrochemical methods in antioxidant research (Munteanu & Apetrei, 2021).

Therapeutic Applications

Isoquinoline derivatives, including tetrahydroisoquinolines and related compounds, have shown promise in various therapeutic applications. These compounds have been explored for their anticancer, antimicrobial, and neuroprotective properties. The FDA approval of trabectedin for soft tissue sarcomas underscores the potential of isoquinoline derivatives in drug discovery. The future of these compounds looks promising for treating infectious diseases and developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance

Isoquinoline derivatives exhibit significant biological and pharmacological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities. These compounds, with their structural diversity and biological activities, serve as important chemical entities for developing low-molecular-weight inhibitors for pharmacotherapeutic applications. Research on isoquinoline derivatives continues to uncover their vast therapeutic potential and applicability in modern therapeutics (Danao et al., 2021).

properties

IUPAC Name

6-tert-butyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSRTYBIFKWHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

To 5-tert-Butyl-indan-1-one (15.7 g, 83.4 mmol) in dichloromethane (150 mL) was added methanesulfonic acid (100 mL) and the resulting mixture was cooled to 0° C. Then sodium azide (10.83 g, 2 eq) was added carefully portion-wise over 15 minutes. The resulting mixture was stirred at 0° C. for about 2.5 hours. TLC analysis confirmed that all of the 5-tert-Butyl-indan-1-one had been consumed. With stirring at 0° C. was added very carefully a solution of aqueous sodium hydroxide (20%) until pH=14. Then added dichloromethane (1000 mL) and water (500 mL) which results in a large emulsion. The layers were separated and the aqueous layer was further extracted with dicholormethane (2×200 mL). Finally the combined dichloromethane layers were washed with brine (9×200 mL), dried over magnesium sulfate and filtered through a bed of celite. After concentrating and pumping to dryness there was 13.5 g of crude product as a tan solid. Purification on a 400 g Analogix Column eluting with a gradient of 10% to 60% ethyl acetate in hexane provided the correct isomer as a white powder (7.22 g) ((M+H)+=204) and the undesired isomer (1.555 g) as a white powder.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.